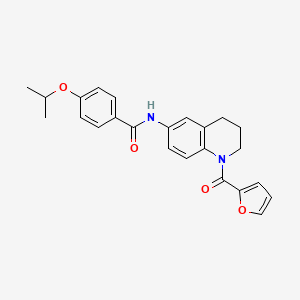
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a furan-2-carbonyl group, a tetrahydroquinoline group, and an isopropoxybenzamide group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Tetrahydroquinoline is a class of organic compounds with a four-ring structure, and benzamide is a simple amide derivative of benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The furan ring, the tetrahydroquinoline ring, and the benzamide group would all contribute to the overall structure .Chemical Reactions Analysis
Furan-2-carbonyl compounds can undergo a variety of reactions, including addition-cyclization reactions with nitrogen nucleophiles to form novel azines and azoles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Furan compounds generally have a pleasant smell, are highly flammable, and are soluble in common organic solvents .Wissenschaftliche Forschungsanwendungen
Bioreductive Pro-drug Systems
The study by Berry et al. (1997) explores the synthesis of substituted isoquinolin-1-ones and their potential applications as pro-drugs, which could be activated under hypoxic conditions in solid tumors. This research suggests the possibility of using related furan-2-carbonyl compounds as part of a strategy to deliver therapeutic drugs selectively to cancerous tissues (Berry, Watson, Whish, & Threadgill, 1997).
Synthetic and Theoretical Chemistry
Grudova et al. (2020) reported on the synthesis and characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, achieved through a tandem cycloaddition process. Their findings underscore the chemical versatility and potential of furan-2-carbonyl derivatives for constructing complex heterocyclic structures, which could have implications in the development of new materials or pharmaceuticals (Grudova et al., 2020).
Pharmacology and Drug Discovery
Disadee et al. (2012) isolated new furan-2-carbonyl C-glycosides from Scleropyrum pentandrum, demonstrating their radical scavenging activities. This indicates the potential of furan-2-carbonyl derivatives in the development of antioxidant agents or in enhancing the pharmacological profile of therapeutic compounds (Disadee et al., 2012).
Chemical Synthesis Techniques
Yoshida et al. (2014) developed a scalable synthetic route to a specific isoquinoline derivative, emphasizing the importance of efficient synthesis methods for potential pharmaceutical applications. This highlights the relevance of furan-2-carbonyl derivatives in streamlining the production of complex molecules for drug development (Yoshida, Marumo, Takeguchi, Takahashi, & Mase, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-16(2)30-20-10-7-17(8-11-20)23(27)25-19-9-12-21-18(15-19)5-3-13-26(21)24(28)22-6-4-14-29-22/h4,6-12,14-16H,3,5,13H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZJOPNZXIFCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B2733246.png)
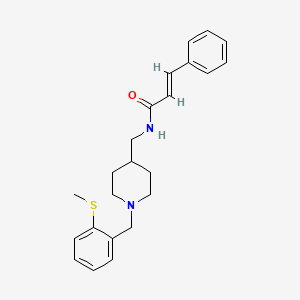
![2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2733248.png)
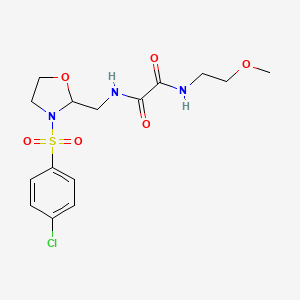
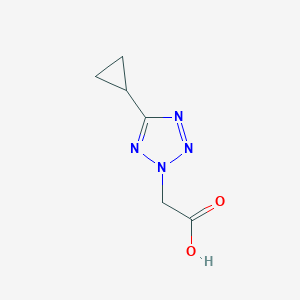
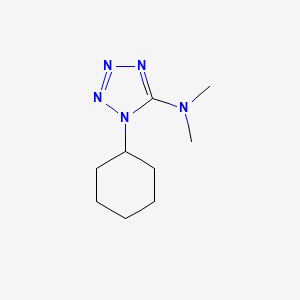
![1-(3-chlorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2733257.png)
![(E)-6-(3-chlorostyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2733258.png)
![N-([2,3'-bipyridin]-5-ylmethyl)benzamide](/img/structure/B2733259.png)
![1-(4-Bromophenyl)sulfonyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2733260.png)


